![molecular formula C20H13N B12096098 7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)
7H-Dibenzo[b,g]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Dibenzo[b,g]carbazole is a polycyclic aromatic compound with the molecular formula C20H13N. It is known for its complex structure, consisting of fused benzene and carbazole rings. This compound is found in various environmental pollutants, including tobacco smoke and fossil fuel combustion products . It has garnered significant attention due to its potential carcinogenic properties and its role in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Dibenzo[b,g]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 2-aminobiphenyl derivatives in the presence of strong acids or bases . The reaction conditions often require elevated temperatures and prolonged reaction times to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is less common due to its limited commercial applications. when produced, it involves similar synthetic routes as laboratory methods but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
化学反応の分析
Types of Reactions: 7H-Dibenzo[b,g]carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of this compound .
科学的研究の応用
7H-Dibenzo[b,g]carbazole has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Research focuses on its interactions with biological systems, particularly its carcinogenic potential.
Medicine: Studies investigate its effects on cellular processes and its potential as a therapeutic target.
Industry: It is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells
作用機序
The mechanism of action of 7H-Dibenzo[b,g]carbazole involves its metabolism by cytochrome P450 enzymes, particularly CYP1A1. This metabolism leads to the formation of reactive intermediates that can bind to DNA, forming adducts and potentially causing mutations . The compound’s electrophilic nature allows it to interact with various cellular targets, leading to its carcinogenic effects .
類似化合物との比較
- 7H-Dibenzo[c,g]carbazole
- Dibenz[a,j]acridine
- Benzo[a]pyrene
Comparison: 7H-Dibenzo[b,g]carbazole is unique due to its specific ring structure and the position of the nitrogen atom within the carbazole ring. This structural uniqueness influences its chemical reactivity and biological interactions, distinguishing it from other polycyclic aromatic compounds .
特性
分子式 |
C20H13N |
|---|---|
分子量 |
267.3 g/mol |
IUPAC名 |
12-azapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),2(11),3,5,7,9,13,15,17,19-decaene |
InChI |
InChI=1S/C20H13N/c1-2-7-15-12-19-17(11-14(15)6-1)20-16-8-4-3-5-13(16)9-10-18(20)21-19/h1-12,21H |
InChIキー |
RTTZJSBAKFDMEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC5=CC=CC=C5C=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12096015.png)

![[6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline](/img/structure/B12096032.png)

![1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzenesulfonate](/img/structure/B12096042.png)
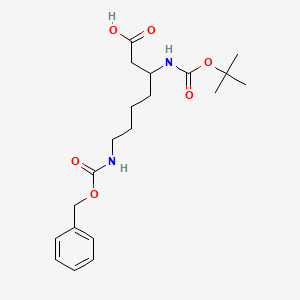
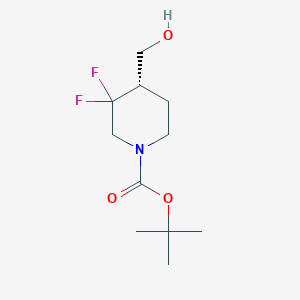
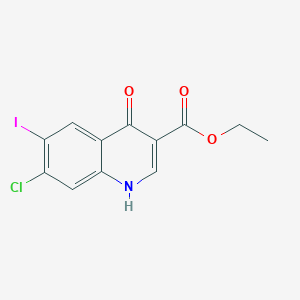
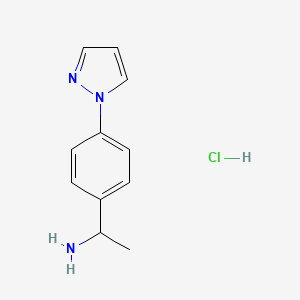
![Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12096081.png)
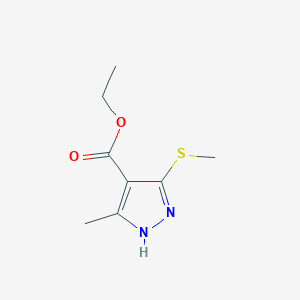
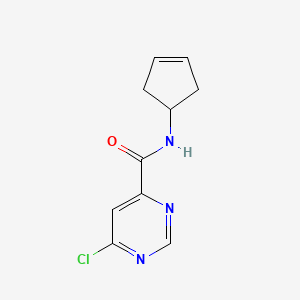
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12096101.png)

